N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZCAOCZRARPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a member of the [1,2,4]triazolo[4,3-a]pyridine class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H20ClN3O2S
- Molecular Weight : 373.90 g/mol
The presence of the triazole ring and sulfonamide moiety is significant in determining its biological activity.
Antimicrobial Activity
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine sulfonamides exhibit notable antimicrobial properties. A study synthesized a series of compounds and evaluated their efficacy against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antimalarial Activity
A significant study focused on the antimalarial potential of a related compound from the same class. The compound 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated promising in vitro activity against Plasmodium falciparum, with an IC50 value of 2.24 μM . This suggests that modifications to the triazolo-pyridine structure can enhance antimalarial efficacy.
Anticancer Activity
The anticancer potential of triazolo[4,3-a]pyridines has also been investigated. Compounds from this class have shown activity against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. These studies typically employ assays to determine cell viability and proliferation inhibition .
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways critical for pathogen survival or cancer cell proliferation. For instance, some studies suggest that these compounds may interfere with metabolic pathways in bacteria or inhibit protein synthesis in cancer cells.
Case Study 1: Antimicrobial Evaluation
In a comprehensive study evaluating a series of triazolo-pyridine derivatives:
- Compounds Tested : 25 derivatives were synthesized.
- Methodology : The antimicrobial activity was assessed using the disk diffusion method.
- Results : Several compounds exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
Case Study 2: Antimalarial Screening
A virtual screening approach was employed to identify potential antimalarial agents:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound has a higher molecular weight (451.94) compared to 8a (434.84) due to its ethyl group at position 3 and bulkier 3-chlorobenzyl substituent .
- Fluorine-containing analogs (e.g., ) exhibit lower molecular weights despite multiple fluorine atoms, reflecting fluorine’s lower atomic mass compared to chlorine .
Melting Points and Structural Rigidity :
- Compound 8a (melting point 160–162°C) lacks an ethyl group on the triazole ring but includes a 3,5-difluorophenyl group, which may enhance crystallinity via halogen bonding . The target compound’s melting point is unreported but could differ due to steric effects from the ethyl group.
Spectral Signatures :
- The 1H-NMR signal for the sulfonamide CH2 group (δ ~5.25 ppm) is consistent across benzyl-substituted analogs . The target compound’s ethyl group at position 3 would likely produce distinct signals in the δ 1.0–2.0 ppm range (CH2/CH3) .
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are absent, structural analogs suggest:
- Chlorine Substituents : The 3-chlorobenzyl group may enhance lipophilicity and membrane permeability compared to fluorine- or methoxy-substituted analogs .
- Ethyl vs. Methyl Groups : A 3-ethyl substituent (target compound) could increase metabolic stability compared to 3-methyl derivatives (e.g., ) due to reduced oxidative susceptibility.
Q & A
Q. Advanced
- 3-Picoline (4–6 equiv) : Enhances nucleophilicity of amines, improving coupling yields.
- 3,5-Lutidine (1–4 equiv) : Reduces side reactions in sterically hindered systems. Both bases stabilize intermediates, as shown in sulfonamide synthesis .
What strategies optimize reaction yields in large-scale synthesis?
Q. Advanced
- Solvent selection : Acetonitrile (CH3CN) balances solubility and reaction kinetics.
- Catalyst recycling : Reuse N-arylsulfilimines to reduce costs.
- Controlled reagent addition : Prevents exothermic side reactions during scale-up .
What analytical techniques assess purity and by-products?
Q. Basic
- HPLC/LC-MS : Detects impurities via UV/fluorescence.
- 31P NMR : Tracks phosphonylated by-products in derivatives (δP = 18.40–22.75 ppm) .
How do electronic effects in substituents influence reactivity?
Q. Advanced
- Electron-withdrawing groups (EWGs) : Increase electrophilicity, accelerating cyclization but risking rearrangements (e.g., nitro-induced Dimroth rearrangements) .
- Electron-donating groups (EDGs) : Stabilize intermediates but may reduce reaction rates.
What computational methods support derivative design for enhanced activity?
Q. Advanced
- Density Functional Theory (DFT) : Predicts electronic properties and regioselectivity.
- Molecular docking : Guides structural modifications for target binding, as applied in COX-2 inhibitor studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
